Cbz-4-fluoro-D-phe

Description

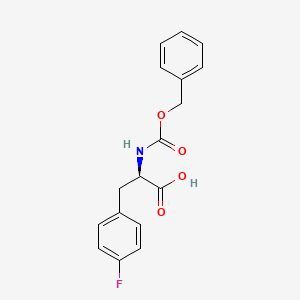

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSNXFAVHKHBPV-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Cbz-4-fluoro-D-phenylalanine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of Cbz-4-fluoro-D-phenylalanine. This synthetic amino acid derivative is a valuable building block in the development of novel peptide-based therapeutics and research tools. The strategic incorporation of fluorine into the phenylalanine side chain can significantly modulate the physicochemical and biological properties of peptides, offering enhanced stability, binding affinity, and unique spectroscopic handles for analysis.

Core Chemical Properties

Cbz-4-fluoro-D-phenylalanine, also known as N-Benzyloxycarbonyl-4-fluoro-D-phenylalanine, is a protected form of the non-natural amino acid 4-fluoro-D-phenylalanine. The carboxybenzyl (Cbz) protecting group on the amine allows for its use in standard peptide synthesis protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆FNO₄ | [1] |

| Molecular Weight | 317.31 g/mol | [1] |

| CAS Number | 404-32-0 | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | Not available for Cbz-protected form. Unprotected 4-Fluoro-D-phenylalanine: 213 - 215 °C (with decomposition) | [3] |

| Boiling Point | Not available for Cbz-protected form. Unprotected 4-Fluoro-L-phenylalanine: 313.3 ± 32.0 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Insoluble in water. | [4] |

| Storage | Store at room temperature. | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl and benzyl groups, as well as the alpha- and beta-protons of the amino acid backbone. The presence of the fluorine atom will likely cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the carboxyl and Cbz groups, the aromatic carbons (with C-F coupling visible for the fluorinated ring), and the aliphatic carbons of the amino acid.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is sensitive to the local electronic environment. This makes it a valuable probe in structural studies of peptides containing this residue.[5]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns for the loss of the Cbz group and other fragments.

Experimental Protocols

Synthesis of Cbz-4-fluoro-D-phenylalanine

The synthesis of Cbz-4-fluoro-D-phenylalanine is a standard N-protection reaction. A representative protocol is as follows:

Materials:

-

4-Fluoro-D-phenylalanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water (or other suitable solvent system)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-Fluoro-D-phenylalanine in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate, dissolved in dioxane, to the stirred solution while maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

Cbz-4-fluoro-D-phenylalanine can be incorporated into a peptide sequence using standard SPPS protocols. However, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is more commonly used in modern SPPS. The following is a generalized workflow for incorporating an Fmoc-protected 4-fluoro-D-phenylalanine.

Workflow for SPPS:

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Significance and Applications in Drug Development

The introduction of a fluorine atom at the para-position of the phenylalanine side chain can have profound effects on the biological activity of a peptide.[6]

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, prolonging the half-life of the peptide therapeutic.

-

Modulation of Receptor Binding: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for receptor binding and molecular recognition.[6]

-

Probing Protein Structure and Function: The ¹⁹F NMR signal provides a sensitive and non-invasive probe for studying protein structure, dynamics, and ligand binding.[5]

Peptides containing 4-fluorophenylalanine have been investigated for their potential to modulate the activity of various biological targets, including G-protein-coupled receptors (GPCRs) and their role in inducing apoptosis.

G-Protein Coupled Receptor (GPCR) Signaling

Peptides are common ligands for GPCRs. The incorporation of 4-fluoro-D-phenylalanine can enhance the binding affinity and selectivity of peptide ligands for their target GPCRs, leading to more potent and specific therapeutic effects.

References

- 1. Cbz-4-Fluoro-D-Phenylalanine CAS#: 404-32-0 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-FLUORO-D,L-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

Cbz-4-fluoro-D-phe molecular structure and weight

An In-depth Technical Guide to N-α-Carbobenzyloxy-4-fluoro-D-phenylalanine (Cbz-4-fluoro-D-phe)

This guide provides detailed technical information on the molecular structure, properties, and synthesis of N-α-Carbobenzyloxy-4-fluoro-D-phenylalanine, a fluorinated derivative of the amino acid D-phenylalanine. This compound is of interest to researchers in medicinal chemistry and peptide synthesis due to the unique properties conferred by the fluorine atom, such as altered electronic characteristics and metabolic stability.

Quantitative Data Summary

The key physicochemical properties of Cbz-4-fluoro-D-phenylalanine and its unprotected precursor, 4-Fluoro-D-phenylalanine, are summarized below for easy comparison.

| Property | Cbz-4-fluoro-D-phenylalanine (Z-Phe(4-F)-OH) | 4-Fluoro-D-phenylalanine (H-D-Phe(4-F)-OH) |

| Molecular Formula | C17H16FNO4[1] | C9H10FNO2[2] |

| Molecular Weight | 317.3 g/mol [1] | 183.2 g/mol [2] |

| Synonyms | N-Benzyloxycarbonyl-4-fluoro-D-phenylalanine | p-Fluoro-D-phenylalanine[2] |

| Appearance | - | Off-white powder[2] |

| Melting Point | - | 213 - 215 °C (decomposes)[2] |

| Storage Conditions | - | 0 - 8 °C[2] |

Molecular Structure

The structure of Cbz-4-fluoro-D-phenylalanine consists of a D-phenylalanine core, which is substituted with a fluorine atom at the para (4-position) of the phenyl ring. The alpha-amino group is protected by a carboxybenzyl (Cbz or Z) group.

References

Technical Guide: Synthesis of Cbz-4-fluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a viable synthetic route to Cbz-4-fluoro-D-phenylalanine, a valuable chiral building block for the synthesis of modified peptides with potential therapeutic applications. The incorporation of 4-fluoro-D-phenylalanine into peptides can enhance metabolic stability and modulate biological activity.

Introduction

Cbz-4-fluoro-D-phenylalanine (N-Benzyloxycarbonyl-4-fluoro-D-phenylalanine) is a protected form of the non-natural amino acid 4-fluoro-D-phenylalanine. The carboxybenzyl (Cbz) protecting group is instrumental in peptide synthesis, preventing the unwanted polymerization of the amino acid during coupling reactions. The D-enantiomer is of particular interest in drug development as its incorporation into peptides can confer resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.

The synthesis of this compound can be approached through several methods, including asymmetric synthesis or the resolution of a racemic mixture. This guide will focus on a chemoenzymatic approach, which involves the synthesis of a racemic N-Cbz-4-fluorophenylalanine ester followed by a highly selective enzymatic hydrolysis to resolve the D- and L-enantiomers.

Overall Synthetic Scheme

The synthesis of Cbz-4-fluoro-D-phenylalanine can be achieved in a multi-step process, beginning with commercially available 4-fluorobenzaldehyde. The general workflow involves the formation of a racemic amino acid, protection of the amino group, esterification, and finally, enzymatic resolution.

Caption: General workflow for the synthesis of Cbz-4-fluoro-D-phenylalanine.

Experimental Protocols

The following protocols are representative methods for the synthesis of Cbz-4-fluoro-D-phenylalanine.

Step 1: Synthesis of DL-4-Fluorophenylalanine

A common method for the synthesis of the racemic amino acid is the Strecker synthesis or variations thereof, starting from 4-fluorobenzaldehyde.

Step 2: N-Protection with Carboxybenzyl (Cbz) Group

Protocol:

-

Dissolution: Dissolve DL-4-fluorophenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-DL-4-fluorophenylalanine.

Step 3: Esterification of N-Cbz-DL-4-fluorophenylalanine

Protocol:

-

Dissolution: Dissolve N-Cbz-DL-4-fluorophenylalanine (1.0 equivalent) in methanol.

-

Catalyst Addition: Add a catalytic amount of sulfuric acid.

-

Reaction: Stir the mixture at room temperature overnight.

-

Work-up: Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-DL-4-fluorophenylalanine methyl ester.

Step 4: Enzymatic Resolution of N-Cbz-DL-4-fluorophenylalanine Methyl Ester

This step utilizes the stereoselectivity of an enzyme, such as Subtilisin Carlsberg, to hydrolyze the L-enantiomer of the ester, leaving the D-enantiomer unreacted.[1]

Protocol:

-

Reaction Setup: Prepare an aqueous solution of the racemic N-Cbz-DL-4-fluorophenylalanine methyl ester (1.0 equivalent). The pH of the solution should be maintained between 7 and 8.

-

Enzyme Addition: Add a proteolytic enzyme such as Subtilisin Carlsberg.

-

Reaction Monitoring: Monitor the reaction progress to ensure the conversion of the N-Cbz-L-4-fluorophenylalanine methyl ester to N-Cbz-L-4-fluorophenylalanine. The reaction is typically complete when approximately 50% of the starting material is consumed.

-

Separation: Once the reaction is complete, separate the unreacted N-Cbz-D-4-fluorophenylalanine methyl ester from the hydrolyzed N-Cbz-L-4-fluorophenylalanine. This can be achieved by extraction with an organic solvent like methylene chloride. The N-Cbz-L-4-fluorophenylalanine will remain in the aqueous layer.

-

Purification: The organic extracts containing the N-Cbz-D-4-fluorophenylalanine methyl ester are combined, dried, and the solvent is removed under vacuum.

Step 5: Hydrolysis of N-Cbz-D-4-fluorophenylalanine Methyl Ester

Protocol:

-

Reaction: The purified N-Cbz-D-4-fluorophenylalanine methyl ester is hydrolyzed under basic conditions (e.g., using LiOH in a THF/water mixture) to yield the final product, Cbz-4-fluoro-D-phenylalanine.

-

Work-up and Purification: After completion of the reaction, the mixture is acidified and the product is extracted, dried, and purified.

Quantitative Data

The following table summarizes typical yields and enantiomeric excess (ee) for key steps in the synthesis of similar N-acyl-D-phenylalanine esters through enzymatic resolution.

| Step | Product | Enzyme/Method | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Enzymatic Resolution | N-acetyl-D-phenylalanine methyl ester | Microbial serine proteinase | 97.6 | 98 | [2] |

Biological Context and Signaling Pathway

4-Fluoro-D-phenylalanine is often incorporated into peptides to enhance their biological activity and stability. A notable example is its use in analogs of biphalin, a dimeric opioid peptide. The incorporation of 4-fluoro-phenylalanine can significantly increase the binding affinity of these peptides to opioid receptors.

Opioid receptors are G-protein coupled receptors (GPCRs). The binding of an opioid peptide analog containing 4-fluoro-D-phenylalanine to a μ-opioid receptor (MOR) initiates a signaling cascade that leads to analgesia.

References

A Technical Guide to Cbz-4-fluoro-D-phenylalanine: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-4-fluoro-D-phenylalanine (Cbz-4-fluoro-D-phe), a fluorinated amino acid derivative of significant interest in peptide and medicinal chemistry. This document details its chemical properties, provides a general synthetic methodology, and explores its applications in drug discovery and biochemical research, with a focus on its role in modulating peptide and protein function.

Core Compound Data

| Parameter | Value | Reference |

| CAS Number | 404-32-0 | N/A |

| Molecular Formula | C₁₇H₁₆FNO₄ | N/A |

| Molecular Weight | 317.31 g/mol | N/A |

| Appearance | Off-white powder | [1] |

| Purity | ≥ 99% (HPLC) is commercially available | [1] |

| Storage | 0 - 8 °C | [1] |

Introduction to Fluorinated Amino Acids

The strategic incorporation of fluorinated amino acids, such as 4-fluoro-phenylalanine, into peptides and proteins is a powerful strategy in medicinal chemistry and drug design.[2][3] The introduction of fluorine can significantly alter the physicochemical properties of the parent molecule, including:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the amino acid less susceptible to enzymatic degradation.[4]

-

Enhanced Binding Affinity: The high electronegativity of fluorine can modify the electronic distribution of the aromatic ring, influencing non-covalent interactions like cation-π stacking, which are often critical for receptor binding.[5]

-

Modulated Bioavailability: Changes in lipophilicity and electronic properties can affect how the molecule interacts with biological membranes and transport proteins.[2]

Cbz-4-fluoro-D-phenylalanine serves as a key building block for introducing these advantageous properties into peptide-based therapeutics. The Cbz (carbobenzyloxy) protecting group is a commonly used amine protecting group in peptide synthesis, readily removable under specific conditions.

Synthesis and Experimental Protocols

The synthesis of Cbz-4-fluoro-D-phenylalanine is a multi-step process that can be adapted from established methods for amino acid protection and fluorination. While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale approach is outlined below.

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of Cbz-4-fluoro-D-phenylalanine, starting from 4-fluoro-D-phenylalanine.

Caption: A generalized workflow for the synthesis of Cbz-4-fluoro-D-phenylalanine.

Experimental Protocol: N-Cbz Protection of 4-Fluoro-D-phenylalanine

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available reagents.

-

Dissolution: Dissolve 4-fluoro-D-phenylalanine in a suitable solvent mixture, such as aqueous acetone or dioxane.

-

Basification: Cool the solution in an ice bath and add a base, such as sodium bicarbonate or sodium hydroxide, to raise the pH and deprotonate the amino group.

-

Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl) to the cooled solution while stirring vigorously. The reaction is typically exothermic and should be maintained at a low temperature.

-

Reaction: Allow the reaction to proceed for several hours at a controlled temperature, often starting at 0°C and gradually warming to room temperature.

-

Workup: After the reaction is complete, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the Cbz-protected amino acid.

-

Isolation and Purification: Collect the crude product by filtration and wash with cold water. Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography.

Analytical Characterization

The identity and purity of the synthesized Cbz-4-fluoro-D-phenylalanine should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the aromatic protons of the phenyl and benzyl groups, as well as the alpha- and beta-protons of the amino acid backbone.[6] |

| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom on the phenyl ring. |

| HPLC | A single major peak indicating high purity. The retention time will be specific to the column and mobile phase used.[7] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of Cbz-4-fluoro-D-phenylalanine. |

Applications in Research and Drug Development

The incorporation of this compound into peptides has been shown to modulate their biological activity in various therapeutic areas.

Modulation of Peptide-Receptor Interactions

The introduction of a fluorine atom can significantly impact the binding affinity of a peptide to its target receptor. This is often attributed to the altered electronic properties of the fluorinated aromatic ring, which can lead to more favorable interactions within the receptor's binding pocket.

Caption: Influence of 4-fluoro-phenylalanine on peptide-receptor interactions.

Case Study: Enhancing Opioid Receptor Affinity

Structure-activity relationship studies on biphalin, a dimeric opioid peptide, have demonstrated that the substitution of phenylalanine with 4-fluoro-phenylalanine at specific positions significantly enhances its binding affinity for both μ- and δ-opioid receptors.[5]

| Compound | μ-Opioid Receptor Binding (Ki, nM) | δ-Opioid Receptor Binding (Ki, nM) |

| Biphalin (Phe at 4,4') | 0.51 | 12.8 |

| Biphalin (4-F-Phe at 4,4') | 0.09 | 0.11 |

Data from biphalin analogs with a 1,2-phenylenediamine linker.[5]

The dramatic increase in affinity, particularly for the δ-opioid receptor, highlights the profound impact of this subtle chemical modification.

Suppliers

Cbz-4-fluoro-D-phenylalanine is available from various chemical suppliers specializing in amino acids and peptide synthesis reagents. Researchers should inquire with the following types of suppliers:

-

Specialty chemical manufacturers

-

Suppliers of building blocks for peptide synthesis

-

Chemical catalog companies

A direct search for the CAS number (404-32-0) on supplier websites is the most effective way to identify current vendors and obtain pricing and availability information.

Conclusion

Cbz-4-fluoro-D-phenylalanine is a valuable synthetic building block for the development of novel peptide-based therapeutics. Its incorporation can lead to enhanced metabolic stability and modulated receptor binding affinity, offering a powerful tool for medicinal chemists and drug developers to optimize the pharmacological properties of peptide drug candidates. The synthetic and analytical methods described in this guide provide a foundation for researchers to utilize this compound in their own research endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR [m.chemicalbook.com]

- 7. 404-32-0 | 4-Fluoro-N-Cbz-DL-phenylalanine | Ambeed.com [ambeed.com]

physicochemical characteristics of Cbz-4-fluoro-D-phe

An In-depth Technical Guide on the Physicochemical Characteristics of N-α-Carbobenzyloxy-4-fluoro-D-phenylalanine (Cbz-4-fluoro-D-phe)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Carbobenzyloxy-4-fluoro-D-phenylalanine, commonly abbreviated as this compound, is a synthetic derivative of the non-proteinogenic amino acid 4-fluoro-D-phenylalanine. This compound is of significant interest in medicinal chemistry and peptide synthesis. The incorporation of a fluorine atom into the phenyl ring can modulate the electronic properties, lipophilicity, and metabolic stability of peptides and small molecule drugs. The benzyloxycarbonyl (Cbz) group serves as a crucial amine-protecting group, which is stable under various conditions but can be selectively removed, typically by hydrogenolysis, making it a valuable tool in multi-step organic synthesis.[1][2] This guide provides a detailed overview of its physicochemical properties and the experimental protocols used for their determination.

Physicochemical Characteristics

The core physicochemical properties of this compound are summarized below. These characteristics are fundamental for its application in synthesis, purification, and formulation.

| Property | Data | Reference(s) |

| CAS Number | 404-32-0 | [3] |

| Molecular Formula | C₁₇H₁₆FNO₄ | [3][4] |

| Molecular Weight | 317.31 g/mol | [3][4] |

| Appearance | Expected to be a white to off-white powder or crystalline solid, similar to its precursors and related compounds.[5][6] | [5][6] |

| Melting Point | Specific data for this compound is not readily available. The precursor, 4-Fluoro-D-phenylalanine, has a melting point of 213 - 215 °C with decomposition.[6] | [6] |

| Solubility | Expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and alcohols.[7][8] It is anticipated to have low solubility in water.[7] | [7][8] |

| Chemical Structure |  |

Experimental Protocols & Methodologies

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis: N-Cbz Protection of 4-Fluoro-D-phenylalanine

The standard method for introducing a Cbz protecting group is via the Schotten-Baumann reaction, which involves treating the free amino acid with benzyl chloroformate under alkaline conditions.[9]

Protocol:

-

Dissolution: Dissolve 4-fluoro-D-phenylalanine in an aqueous solution of sodium carbonate or a sodium carbonate/sodium bicarbonate buffer. The pH should be maintained between 8 and 10 to ensure the amino group is deprotonated and nucleophilic.[9][10]

-

Reaction: Cool the solution in an ice bath (0-5 °C). Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. The reaction is typically performed in a biphasic system with an organic solvent like dioxane or THF to aid solubility.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, wash the mixture with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl and benzyl alcohol byproduct.

-

Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2. This protonates the carboxylic acid, causing the Cbz-protected product to precipitate.

-

Isolation & Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Melting Point Determination

The melting point is a crucial indicator of purity. The capillary method using a modern digital melting point apparatus is standard.

Protocol:

-

Sample Preparation: Ensure the crystalline sample of this compound is completely dry and finely powdered.

-

Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap gently to pack the sample into the sealed bottom, aiming for a sample height of 2-3 mm.

-

Measurement: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Assessment

A qualitative assessment of solubility is essential for selecting appropriate solvents for reactions, purification, and analysis.

Protocol:

-

Preparation: Place a small, consistent amount (e.g., ~5 mg) of this compound into a series of labeled vials.

-

Solvent Addition: Add a measured volume (e.g., 1 mL) of a selected solvent to each vial. Solvents should span a range of polarities (e.g., water, methanol, ethyl acetate, dichloromethane, hexane).

-

Mixing: Agitate each vial vigorously (e.g., using a vortex mixer) for 1-2 minutes.

-

Observation: Allow the vials to stand and observe. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): Gently warm the vials containing undissolved solid to determine if solubility increases with temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules. A ¹H NMR spectrum would confirm the presence of the Cbz group, the fluorophenyl ring, and the amino acid backbone.

Protocol for Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is critical and should be based on the compound's solubility.[11]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Analysis: Cap the NMR tube and place it in the NMR spectrometer. Acquire a ¹H NMR spectrum, and if necessary, other spectra like ¹³C, ¹⁹F, or 2D-NMR (e.g., COSY, HSQC) for full structural assignment.[12][13]

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. alfachemic.com [alfachemic.com]

- 3. Cbz-4-Fluoro-D-Phenylalanine CAS#: 404-32-0 [m.chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]

- 8. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. mdpi.com [mdpi.com]

- 12. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

The Enduring Legacy of the Cbz Group: A Cornerstone of Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The ability to construct peptides with precisely defined sequences is fundamental to biochemistry, pharmacology, and the development of novel therapeutics. This intricate process hinges on the strategic use of protecting groups to temporarily mask reactive functionalities and prevent unwanted side reactions. Among the pantheon of such groups, the Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, holds a place of historical and practical significance.[1][2] Its development marked the dawn of controlled, stepwise peptide synthesis, transforming a field once plagued by uncontrolled polymerization into a discipline of precision and design.[1] This technical guide provides an in-depth exploration of the Cbz protecting group, detailing its mechanism of action, applications, and the experimental protocols that underpin its continued relevance in modern organic synthesis.

Core Principles of the Cbz Protecting Group

The primary role of the Cbz group is the protection of the α-amino group of an amino acid.[3][4] By converting the nucleophilic amine into a significantly less reactive carbamate, the Cbz group allows for the selective activation of the carboxyl group, enabling the formation of a peptide bond without the risk of self-polymerization.[1][3] The success and enduring utility of the Cbz group are attributable to several key characteristics:

-

Robust Stability: Cbz-protected amines exhibit remarkable stability across a wide range of reaction conditions, including basic and mildly acidic media.[1] This stability provides chemists with the flexibility to perform various synthetic transformations on other parts of the molecule without compromising the integrity of the amino protection.[1]

-

Ease of Introduction: The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under mild alkaline conditions, a reaction that is generally high-yielding.[1][2]

-

Facile and Orthogonal Cleavage: A defining feature of the Cbz group is its susceptibility to cleavage under specific and mild conditions, primarily catalytic hydrogenolysis.[1][2] This deprotection method is orthogonal to many other common protecting groups used in peptide synthesis, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This orthogonality is a critical concept that allows for the selective deprotection of one functional group in the presence of others, a necessity in the synthesis of complex molecules.[1]

Mechanism of Action: Introduction and Cleavage

The introduction and removal of the Cbz group proceed through well-defined reaction mechanisms.

Introduction: The most common method for the introduction of the Cbz group is the Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate in the presence of a base, such as sodium carbonate or sodium hydroxide.[1][2] The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate, with the subsequent loss of a chloride ion. The base serves to neutralize the liberated hydrochloric acid.[2]

Cleavage (Deprotection): The premier method for Cbz group removal is catalytic hydrogenolysis.[1][2] In the presence of a palladium catalyst (typically palladium on carbon, Pd/C) and a source of hydrogen (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide as byproducts.[1][2] This method is exceptionally clean, as the byproducts are volatile and easily removed.[1] Alternatively, the Cbz group can be cleaved by strong acids, such as hydrogen bromide (HBr) in acetic acid, although this method is harsher and less commonly used due to its potential to affect other acid-sensitive groups.[1]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of Cbz protection and deprotection is a critical factor in its practical application. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines [1]

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |

Table 2: Comparison of Cbz Deprotection Methods and Yields [1]

| Cbz-Protected Substrate | Deprotection Method and Conditions | Yield (%) |

| Cbz-Alanine | H₂, 10% Pd/C, MeOH, rt | > 95 |

| Cbz-Phenylalanine | H₂, 10% Pd/C, EtOH, rt | > 95 |

| Cbz-Glycine | HBr, Acetic Acid, rt | ~90 |

| Cbz-Leucine | Transfer Hydrogenation (HCOONH₄, Pd/C), MeOH, reflux | > 90 |

Experimental Protocols

Detailed methodologies for the introduction and removal of the Cbz protecting group are provided below.

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the role of the Cbz group, the following diagrams illustrate the key chemical transformations and their integration into the broader context of peptide synthesis.

References

The Fluorine Advantage: An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids into peptides has become a cornerstone of modern drug discovery and chemical biology. Among these, fluorinated amino acids have emerged as a particularly powerful tool for modulating the physicochemical and biological properties of peptides. The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to enhance peptide stability, control conformation, and improve pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated amino acids in peptide design, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in this exciting field.

The Impact of Fluorination on Peptide Properties

The introduction of fluorine can induce profound changes in a peptide's characteristics. These modifications are often subtle yet significant, offering a means to fine-tune peptides for therapeutic applications. The primary benefits include enhanced structural stability against thermal and proteolytic degradation, increased hydrophobicity which can influence membrane permeability and protein-protein interactions, and the ability to serve as a sensitive probe for biophysical studies.

Enhanced Thermal and Proteolytic Stability

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases and their often-limited thermal stability. Fluorination can significantly mitigate these issues. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the peptide backbone, making it less susceptible to enzymatic cleavage. Furthermore, the increased steric bulk of fluorinated side chains can physically hinder the approach of proteases.[1]

Table 1: Quantitative Data on the Enhanced Stability of Fluorinated Peptides

| Peptide/Protein System | Fluorinated Amino Acid | Position of Substitution | Effect on Thermal Stability (Tm) | Effect on Proteolytic Stability | Reference |

| Tryptophan Zipper Peptide | 6-Fluoro-Tryptophan | Face (Trp9) | +1.6 °C | Not Reported | [2] |

| Tryptophan Zipper Peptide | 4-Fluoro-Tryptophan | Face (Trp9) | +1.3 °C | Not Reported | [2] |

| Glucagon-like peptide-1 (GLP-1) Analogue | Not Specified | Not Specified | Not Reported | 2.9-fold increased stability against DPP-IV | [3][4] |

| Buforin/Magainin Antimicrobial Peptides | Hexafluoroleucine | Various | Increased thermal stability | Moderately better protease resistance | [5] |

| Model Peptides | Fluorinated Amino Acids | P2, P1', or P2' positions | Not Reported | Increased stability in some cases, but not predictable | [6][7] |

Modulation of Secondary Structure

The conformational preferences of amino acids are critical determinants of peptide secondary structure. Fluorination can influence these preferences, thereby stabilizing or destabilizing structures such as α-helices and β-sheets. This conformational control is crucial for designing peptides with specific receptor binding affinities and biological activities. Circular dichroism (CD) spectroscopy is a key technique used to assess these structural changes.

Table 2: Helicity of Fluorinated Peptides Determined by Circular Dichroism

| Peptide System | Fluorinated Amino Acid | Conditions | % Helicity (Fluorinated) | % Helicity (Native) | Reference |

| Stapled RNase A peptide | Not Specified | Aqueous Buffer | 49% | 30% | [8] |

| Short E-R/K peptides | Not Applicable (study on native peptides) | 10 mM sodium phosphate buffer, pH 7.0 | High helicity observed in short peptides | Not Applicable | [9] |

Altered Binding Affinity

The introduction of fluorine can modify the electronic and steric properties of an amino acid side chain, which in turn can affect its interaction with a biological target. This can lead to either an increase or decrease in binding affinity, depending on the specific interactions at the binding site. This makes fluorination a valuable tool for structure-activity relationship (SAR) studies.

Table 3: Binding Affinity of Fluorinated Peptides and Ligands

| Target | Fluorinated Ligand/Peptide | Binding Affinity Metric (Kd, Ki, IC50) | Comparison to Non-fluorinated | Reference |

| HIV-1 | C31 peptide with 5,5',5''-F6Leu | IC50 = 1.49 µM | 56-fold loss in activity | [3] |

| DPP-IV | Fluorinated GLP-1 analogues | Not specified, but retained biological activity | Comparable to native GLP-1 | [3][4] |

Synthesis and Incorporation of Fluorinated Amino Acids

The successful application of fluorinated amino acids in peptide design relies on robust synthetic methodologies for both the amino acids themselves and their subsequent incorporation into peptide chains.

Synthesis of Fluorinated Amino Acids

A variety of synthetic routes have been developed to access a diverse range of fluorinated amino acids. These methods often involve stereoselective approaches to control the chirality of the final product. For example, the synthesis of (2S,4R)-5,5,5-trifluoroleucine can be achieved via stereoselective hydrogenation and hydrodefluorination of a pentafluoroisobutenyl precursor using a chiral Schiff base Ni(II) complex.[1][10][11]

Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids

Fmoc-based solid-phase peptide synthesis (SPPS) is the most common method for incorporating fluorinated amino acids into peptides.[12][13][14] The general workflow is similar to that for canonical amino acids, involving iterative cycles of deprotection, coupling, and washing. However, the altered reactivity of some fluorinated amino acids may necessitate optimization of coupling conditions.

Applications in Drug Discovery and Chemical Biology

The unique properties conferred by fluorination have led to a wide range of applications in both therapeutic and diagnostic contexts.

Enhancing Pharmacokinetic Properties

As highlighted in the stability data, fluorination is a key strategy to improve the metabolic stability of peptide drugs, prolonging their half-life in vivo.[3][4] The increased lipophilicity of fluorinated peptides can also enhance their ability to cross cellular membranes, improving bioavailability.

19F NMR Spectroscopy for Structural and Interaction Studies

The fluorine-19 (19F) nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of background signals in biological systems.[5][15][16] Incorporating a fluorinated amino acid into a peptide allows for sensitive monitoring of its local environment, providing insights into peptide conformation, dynamics, and interactions with binding partners.[5][15]

Modulating Signaling Pathways

Fluorinated peptides can be designed as potent and selective agonists or antagonists for a variety of cellular receptors, such as G-protein coupled receptors (GPCRs). By fine-tuning the peptide's conformation and stability, its ability to modulate specific signaling pathways can be optimized.[2][17][18][19][20]

Detailed Experimental Protocols

Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide

This protocol outlines the manual synthesis of a peptide incorporating a fluorinated amino acid using Fmoc chemistry.

Materials:

-

Fmoc-protected canonical amino acids

-

Fmoc-protected fluorinated amino acid (e.g., Fmoc-L-4-fluorophenylalanine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[12]

-

Cold diethyl ether

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[13]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the Fmoc protecting group.[12]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.

-

Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with the coupling reagent (3 eq.) and DIPEA (6 eq.) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours. For fluorinated amino acids, coupling times may need to be extended.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[21]

Protocol 2: Proteolytic Stability Assay using HPLC

This protocol describes a general method to assess the stability of a peptide in the presence of a protease or in biological fluids like serum or plasma.[6][7][21][22][23][24]

Materials:

-

Purified peptide (fluorinated and non-fluorinated control)

-

Protease (e.g., trypsin, chymotrypsin) or human serum/plasma

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system with a C18 column

-

Mass spectrometer (optional, for fragment identification)

Procedure:

-

Reaction Setup: Prepare a solution of the peptide at a known concentration (e.g., 1 mg/mL) in the reaction buffer.

-

Initiate Digestion: Add the protease or an equal volume of serum/plasma to the peptide solution to a final desired concentration (e.g., enzyme:substrate ratio of 1:100 w/w). Incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

-

HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Plot the percentage of intact peptide versus time and determine the half-life (t1/2) of the peptide.

Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the procedure for determining the secondary structure content of a peptide using CD spectroscopy.[25][26][27][28][29][30][31][32]

Materials:

-

Purified peptide

-

CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high absorbance in the far-UV region.[25]

-

Trifluoroethanol (TFE) (optional, as a helix-inducing co-solvent)

-

CD spectropolarimeter

-

Quartz cuvette (e.g., 1 mm path length)

Procedure:

-

Sample Preparation: Prepare a stock solution of the peptide and accurately determine its concentration. Dilute the peptide to a final concentration of approximately 0.1-0.2 mg/mL in the chosen buffer.[26]

-

Instrument Setup: Purge the CD instrument with nitrogen gas. Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch, scanning speed, and number of accumulations.

-

Blank Measurement: Record a spectrum of the buffer alone to use for baseline correction.

-

Sample Measurement: Record the CD spectrum of the peptide solution.

-

Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

-

Secondary Structure Estimation: Use deconvolution software (e.g., DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.[29] The helicity can also be estimated from the mean residue ellipticity at 222 nm.[8][9]

Conclusion

The incorporation of fluorinated amino acids offers a powerful and versatile strategy for peptide design, enabling the development of peptides with enhanced therapeutic potential. By carefully selecting the type and position of fluorination, researchers can fine-tune the stability, conformation, and biological activity of peptides to overcome many of the challenges associated with peptide-based drug development. The methodologies and data presented in this guide provide a solid foundation for scientists and drug developers to harness the "fluorine advantage" in their research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Using (19)F NMR to probe biological interactions of proteins and peptides. | Semantic Scholar [semanticscholar.org]

- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Helicity of short E-R/K peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]

- 24. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 26. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 27. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 28. home.sandiego.edu [home.sandiego.edu]

- 29. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]

- 30. RUL - Estimation of peptide helicity from circular dichroism using the ensemble model [repozitorij.uni-lj.si]

- 31. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of Cbz-4-fluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Carbobenzyloxy-4-fluoro-D-phenylalanine (Cbz-4-fluoro-D-phe). Understanding the stability profile of this raw material is critical for ensuring its integrity and performance in research and drug development applications. This document outlines the key factors influencing its stability, recommended storage protocols, and methods for assessing its degradation.

Core Stability Profile

This compound, as a protected amino acid, exhibits a stability profile largely governed by the lability of the carbobenzyloxy (Cbz) protecting group. The Cbz group is known to be sensitive to several conditions, which dictate the appropriate handling and storage of the compound. The primary degradation pathways include hydrolysis under strongly acidic or basic conditions and cleavage through hydrogenolysis.[1][2] There is also a potential for photodegradation, necessitating protection from light.

Key Stability-Influencing Factors:

-

pH: The Cbz group is susceptible to hydrolysis outside of a neutral pH range. It is readily cleaved under strongly acidic conditions (e.g., HBr in acetic acid) and is also unstable in strongly basic solutions which can lead to hydrolysis.[2][3]

-

Light: Compounds containing aromatic chromophores, such as the benzyl group in the Cbz moiety and the fluorophenyl group, have the potential to absorb UV light, which can lead to photodegradation.[5] Therefore, the material should be protected from light.

-

Moisture: The presence of moisture can facilitate hydrolytic degradation, especially if acidic or basic impurities are present.[3] It is crucial to store the compound in a dry environment.

-

Oxidizing Agents: While not the primary degradation pathway, exposure to strong oxidizing agents should be avoided as a general precaution for organic molecules.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. These are based on general guidelines for protected amino acids and related compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) for long-term storage. | To minimize the rate of potential thermal degradation and other chemical reactions. |

| Room temperature is acceptable for short-term storage.[3] | For transient periods, such as during weighing and experimental setup. | |

| Light Exposure | Store in a dark place or in an amber, light-blocking container. | To prevent potential photodegradation due to the aromatic nature of the compound. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To displace oxygen and moisture, thereby preventing oxidation and hydrolysis. |

| Moisture | Store in a tightly sealed container in a dry location. | To prevent the ingress of moisture which can lead to hydrolysis of the Cbz group.[3] |

| Container | Use a well-sealed, inert container (e.g., glass vial). | To prevent contamination and reaction with the container material. |

Experimental Protocols for Stability Assessment

For researchers needing to perform their own stability studies, a forced degradation study is a common approach to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol is a general guideline and should be adapted based on the specific experimental setup and analytical capabilities.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with a UV detector

-

Photostability chamber

-

Oven or water bath

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix a portion of the stock solution with an equal volume of 0.1 M HCl.

-

Mix another portion with an equal volume of 1 M HCl.

-

Keep both solutions at room temperature and analyze at various time points (e.g., 2, 4, 8, 24 hours).

-

If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60°C).

-

-

Base Hydrolysis:

-

Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.

-

Mix another portion with an equal volume of 1 M NaOH.

-

Keep both solutions at room temperature and analyze at various time points.

-

Neutralize the samples with an appropriate acid before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix a portion of the stock solution with an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature and analyze at various time points.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C).

-

Analyze samples at various time points by dissolving a portion in the initial solvent.

-

-

Photostability:

-

Expose a portion of the stock solution and a sample of the solid material to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze the samples at appropriate time points. A control sample should be kept in the dark under the same temperature conditions.

-

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method (see below for a suggested starting method).

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Stability-Indicating HPLC Method (Example)

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of each. The following is a suggested starting point for developing such a method.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:

-

0-5 min: 95% A, 5% B

-

5-25 min: Gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-31 min: Gradient back to 95% A, 5% B

-

31-35 min: Re-equilibration at 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm and 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method should be validated to ensure it can effectively separate this compound from any degradation products formed during the forced degradation study.

Signaling Pathways and Experimental Workflows

The stability of this compound is a critical parameter that influences its availability and integrity in various experimental workflows. Below are diagrams illustrating the logical relationship between storage conditions and stability, and a typical workflow for assessing stability.

Caption: Factors influencing the stability of this compound.

Caption: Workflow for a forced degradation study of this compound.

By adhering to the recommended storage conditions and employing rigorous analytical methods to monitor stability, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

Navigating the Solubility Landscape of Cbz-4-fluoro-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cbz-4-fluoro-D-phenylalanine, a fluorinated derivative of the amino acid phenylalanine featuring a carbobenzyloxy (Cbz) protecting group, is a compound of significant interest in peptide synthesis and drug discovery. Its physicochemical properties, particularly its solubility, are critical determinants of its utility in synthetic protocols and its potential behavior in biological systems. This technical guide provides a comprehensive overview of the anticipated solubility profile of Cbz-4-fluoro-D-phenylalanine, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment. Due to the limited availability of specific experimental data for Cbz-4-fluoro-D-phenylalanine in public literature, this guide leverages data from closely related analogs to establish a predictive solubility framework.

Predicted Solubility Profile of Cbz-4-fluoro-D-phenylalanine

Table 1: Experimentally Determined Solubility of Related Phenylalanine Analogs

| Compound | Solvent | Temperature (°C) | Solubility |

| 4-Fluoro-D,L-phenylalanine | Water | 21 | < 1 mg/mL |

| L-4-Fluorophenylalanine | Water | Not Specified | Soluble |

| L-4-Fluorophenylalanine | 0.5M HCl | Not Specified | 50 mg/mL |

| L-4-Fluorophenylalanine | PBS (pH 7.2) | Not Specified | 5 mg/mL |

| 4-Fluoro-D-phenylalanine HCl | DMSO | Not Specified | 55 mg/mL |

| N-Cbz-L-phenylalanine | DMF | Not Specified | Sparingly Soluble |

| N-Cbz-L-phenylalanine | DMSO | Not Specified | Slightly Soluble |

| N-Cbz-L-phenylalanine | Methanol | Not Specified | Slightly Soluble |

Note: This table presents data for compounds structurally related to Cbz-4-fluoro-D-phenylalanine to provide a qualitative understanding of its likely solubility characteristics. The Cbz group significantly increases lipophilicity compared to the unprotected amino acids.

Based on this comparative data, Cbz-4-fluoro-D-phenylalanine is predicted to exhibit low solubility in aqueous media and higher solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and potentially in some alcohols like methanol.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is paramount for its application in research and development. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[1][2]

Methodology:

-

Sample Preparation: An excess amount of solid Cbz-4-fluoro-D-phenylalanine is added to a known volume of the test solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed, inert container. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: The container is agitated (e.g., using an orbital shaker or magnetic stirrer) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Concentration Analysis: The concentration of Cbz-4-fluoro-D-phenylalanine in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve prepared with known concentrations of the compound is used for quantification.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility assays are often employed in early drug discovery to rapidly assess the solubility of a large number of compounds.[3] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of Cbz-4-fluoro-D-phenylalanine is prepared in a highly solubilizing organic solvent, most commonly DMSO.

-

Serial Dilution: The stock solution is serially diluted in the aqueous buffer of interest in a multi-well plate format.

-

Precipitation and Equilibration: The plate is incubated for a defined period (e.g., 1-2 hours) at a controlled temperature to allow for precipitation.

-

Analysis: The concentration of the compound in the solution at which precipitation occurs is determined. This can be done by various methods:

-

Nephelometry/Turbidimetry: Measures the light scattering caused by the formation of a precipitate.

-

UV-Vis Spectroscopy: After filtration to remove the precipitate, the absorbance of the filtrate is measured and compared to a calibration curve.

-

HPLC-UV: Similar to the thermodynamic method, the filtrate is analyzed by HPLC to determine the concentration of the dissolved compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.

References

Spectroscopic Characterization of Cbz-4-fluoro-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-α-Carbobenzyloxy-4-fluoro-D-phenylalanine (Cbz-4-fluoro-D-phe), a key building block in peptide synthesis and drug discovery. The incorporation of a fluorine atom into the phenylalanine side chain offers unique properties for probing molecular interactions and modulating biological activity. This document summarizes nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, outlines experimental protocols, and presents a general workflow for its synthesis and characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for Cbz-4-fluoro-D-phenylalanine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35-7.20 | m | 5H | Cbz-Aromatic H |

| ~7.15-7.00 | m | 4H | 4-Fluorophenyl H |

| ~5.10 | s | 2H | Cbz-CH₂ |

| ~4.40 | m | 1H | α-CH |

| ~3.10 | m | 2H | β-CH₂ |

| ~10-12 | br s | 1H | Carboxylic Acid OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cbz-4-fluoro-D-phenylalanine

| Chemical Shift (δ) ppm | Assignment |

| ~174 | Carbonyl C (Carboxylic Acid) |

| ~162 (d, ¹JCF ≈ 245 Hz) | C4-F |

| ~156 | Carbonyl C (Cbz) |

| ~136 | Cbz-Aromatic C (quaternary) |

| ~132 | C1 (quaternary) |

| ~131 (d, ³JCF ≈ 8 Hz) | C2/C6 |

| ~128.5 | Cbz-Aromatic CH |

| ~128.0 | Cbz-Aromatic CH |

| ~127.8 | Cbz-Aromatic CH |

| ~115 (d, ²JCF ≈ 21 Hz) | C3/C5 |

| ~67 | Cbz-CH₂ |

| ~55 | α-CH |

| ~37 | β-CH₂ |

Note: The chemical shifts and coupling constants are estimates based on data for analogous compounds. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Cbz-4-fluoro-D-phenylalanine

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Urethane) |

| ~1530 | Strong | N-H bend and C-N stretch (Amide II) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid and Cbz) |

| ~1220 | Strong | C-F stretch |

| ~830 | Medium | p-disubstituted benzene C-H bend |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for Cbz-4-fluoro-D-phenylalanine are outlined below. These represent standard methodologies and may be adapted based on available instrumentation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Cbz-4-fluoro-D-phenylalanine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (NH and OH).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Spectral Width: 0-200 ppm.

-

Reference: TMS at 0.00 ppm or the solvent carbon signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.

-

Synthesis and Characterization Workflow

The general workflow for the preparation and spectroscopic analysis of Cbz-4-fluoro-D-phenylalanine is depicted below. This process begins with the commercially available 4-fluoro-D-phenylalanine, followed by N-protection using benzyl chloroformate (Cbz-Cl), and concludes with purification and spectroscopic verification.

This guide provides a foundational understanding of the spectroscopic properties of Cbz-4-fluoro-D-phenylalanine. Researchers can use this information for compound verification, quality control, and as a basis for more advanced structural and interaction studies in the context of drug development and chemical biology.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Featuring 4-Fluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy for enhancing metabolic stability, modulating biological activity, and introducing novel functionalities.[1] 4-Fluorophenylalanine, a synthetic analog of phenylalanine, is of particular interest. The substitution of a hydrogen atom with fluorine on the phenyl ring can alter the electronic properties, conformation, and hydrophobicity of the peptide without adding significant steric bulk.[1][2] This modification has been shown to improve proteolytic resistance and can serve as a sensitive ¹⁹F NMR probe for structural and interaction studies.[2]

This document provides detailed application notes and protocols for the incorporation of 4-fluoro-D-phenylalanine into peptides via Solid-Phase Peptide Synthesis (SPPS). While various protecting group strategies exist, modern SPPS predominantly utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection due to its mild deprotection conditions and orthogonality with acid-labile side-chain protecting groups.[3]

The use of the Carboxybenzyl (Cbz or Z) group for Nα-protection, while historically significant in solution-phase peptide synthesis, is not recommended for stepwise solid-phase synthesis.[4][5] The primary reason is the harsh conditions required for its removal, typically catalytic hydrogenation or strong acids (e.g., HF, HBr), which are incompatible with most solid supports and side-chain protecting groups used in standard SPPS protocols.[4][6][7] Catalytic hydrogenation is challenging to perform efficiently on a solid resin matrix.[8] Therefore, the protocols provided herein will focus on the industry-standard Fmoc-based strategy for the incorporation of 4-fluoro-D-phenylalanine. A special protocol is included for the introduction of a Cbz-protected amino acid at the N-terminus of a peptide, a viable synthetic route.[9]

Data Presentation

Physicochemical Properties of Protected 4-Fluoro-D-phenylalanine Derivatives

| Property | Fmoc-4-fluoro-D-phenylalanine | Cbz-4-fluoro-D-phenylalanine |

| Molecular Formula | C₂₄H₂₀FNO₄ | C₁₇H₁₆FNO₄ |

| Molecular Weight | 405.42 g/mol | 317.31 g/mol |

| Appearance | White to off-white powder | White crystalline powder |

| Solubility | Soluble in DMF, NMP | Soluble in DMF, DCM, MeOH |

| Typical Purity (HPLC) | ≥98.0% | ≥98.0% |

| CAS Number | 169243-85-0 | 404-32-0[10] |

Note: Data is compiled from typical supplier specifications and may vary.

Comparison of Nα-Protecting Groups for SPPS

| Feature | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS)[6] | Solution-Phase Peptide Synthesis[4][11] |

| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF)[6] | Catalytic hydrogenolysis or strong acids (HF, HBr)[11] |

| Orthogonality in SPPS | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt)[6] | Not orthogonal with standard acid-labile groups and resins[4] |

| Compatibility | Excellent for automated and manual SPPS | Problematic for stepwise SPPS on solid support |

Experimental Protocols

Protocol 1: Standard Fmoc-Based SPPS for Incorporation of 4-Fluoro-D-phenylalanine

This protocol describes the manual synthesis of a peptide containing a 4-fluoro-D-phenylalanine residue using the standard Fmoc/tBu strategy on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials and Reagents:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-4-fluoro-D-phenylalanine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-